molecular formula C10H13ClNO5PS B12764667 Phosphorothioic acid, O-(4-chloro-3-nitrophenyl) O,O-diethyl ester CAS No. 84197-35-3

Phosphorothioic acid, O-(4-chloro-3-nitrophenyl) O,O-diethyl ester

Cat. No.: B12764667
CAS No.: 84197-35-3
M. Wt: 325.71 g/mol
InChI Key: DRVNTXNZMYCYLS-UHFFFAOYSA-N
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Description

Phosphorothioic acid, O-(4-chloro-3-nitrophenyl) O,O-diethyl ester is an organophosphorus compound known for its use in various chemical and industrial applications. This compound is characterized by its molecular formula C10H13ClNO5PS and a molar mass of 323.7 g/mol . It is commonly used in the synthesis of pesticides and other agrochemicals due to its potent biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phosphorothioic acid, O-(4-chloro-3-nitrophenyl) O,O-diethyl ester typically involves the reaction of 4-chloro-3-nitrophenol with diethyl phosphorochloridothioate. The reaction is carried out under controlled conditions, often in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process may include additional purification steps such as recrystallization or distillation to remove impurities and by-products .

Chemical Reactions Analysis

Types of Reactions

Phosphorothioic acid, O-(4-chloro-3-nitrophenyl) O,O-diethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Phosphorothioic acid, O-(4-chloro-3-nitrophenyl) O,O-diethyl ester has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organophosphorus compounds.

    Biology: Studied for its effects on enzyme inhibition, particularly acetylcholinesterase.

    Medicine: Investigated for potential therapeutic applications due to its enzyme inhibitory properties.

    Industry: Utilized in the production of pesticides and other agrochemicals.

Mechanism of Action

The primary mechanism of action of Phosphorothioic acid, O-(4-chloro-3-nitrophenyl) O,O-diethyl ester involves the inhibition of acetylcholinesterase, an enzyme crucial for the breakdown of acetylcholine in the nervous system. By inhibiting this enzyme, the compound causes an accumulation of acetylcholine, leading to overstimulation of the nervous system and eventual paralysis of pests .

Comparison with Similar Compounds

Similar Compounds

    Parathion: Another organophosphorus compound with similar enzyme inhibitory properties.

    Profenofos: Used as an insecticide with a similar mechanism of action.

    Azamethiphos: An organophosphate used in aquaculture.

Uniqueness

Phosphorothioic acid, O-(4-chloro-3-nitrophenyl) O,O-diethyl ester is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties compared to other organophosphorus compounds .

Properties

CAS No.

84197-35-3

Molecular Formula

C10H13ClNO5PS

Molecular Weight

325.71 g/mol

IUPAC Name

(4-chloro-3-nitrophenoxy)-diethoxy-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C10H13ClNO5PS/c1-3-15-18(19,16-4-2)17-8-5-6-9(11)10(7-8)12(13)14/h5-7H,3-4H2,1-2H3

InChI Key

DRVNTXNZMYCYLS-UHFFFAOYSA-N

Canonical SMILES

CCOP(=S)(OCC)OC1=CC(=C(C=C1)Cl)[N+](=O)[O-]

Origin of Product

United States

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